Silver carbonate

Photocatalysis Wastewater treatment Semiconductor photocatalysts

Silver carbonate (Ag₂CO₃) delivers unmatched synthetic versatility as a mild base, selective oxidant, and visible-light-active photocatalyst. Unlike AgNO₃ or K₂CO₃, it enables controlled Ag⁺ release and participates directly in Pd-catalyzed C–H functionalization and decarboxylative couplings—eliminating separate oxidants and streamlining workflows. With 98%+ RhB degradation under visible light, it outperforms TiO₂ in wastewater treatment without costly UV lamps. Available in 99% purity with light-protected packaging; Celite-supported formats available for heterogeneous catalysis applications.

Molecular Formula CAgO3-2
Molecular Weight 167.877 g/mol
Cat. No. B8813609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver carbonate
Molecular FormulaCAgO3-2
Molecular Weight167.877 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].[Ag]
InChIInChI=1S/CH2O3.Ag/c2-1(3)4;/h(H2,2,3,4);/p-2
InChIKeyLKZMBDSASOBTPN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silver Carbonate for Advanced Synthesis and Photocatalysis: Core Properties and Research-Grade Specifications


Silver carbonate (Ag₂CO₃) is a pale-yellow, light-sensitive transition metal carbonate that exhibits poor solubility in water and most organic solvents, yet demonstrates unique chemical versatility as a mild base, selective oxidant, and visible-light-active photocatalyst [1]. As a coinage metal salt, Ag₂CO₃ displays pronounced alkynophilicity and Lewis acidity, enabling its widespread deployment in palladium-catalyzed C–H functionalization cycles, decarboxylative couplings, and heterogeneous photocatalysis [1]. Its thermal lability—decomposing stepwise to Ag₂O and ultimately metallic Ag—further distinguishes it from alkali metal carbonates and underpins its utility in materials synthesis [2]. For procurement decisions, Ag₂CO₃ is available in multiple purity grades (typically 98–99.9% metals basis) and supported reagent formats (e.g., Ag₂CO₃ on Celite), with light-protected packaging being essential due to photodecomposition sensitivity.

Why Generic Substitution of Silver Carbonate with Other Silver Salts or Carbonates Compromises Reaction Outcomes


Silver carbonate occupies a distinct niche among silver reagents and inorganic carbonates that precludes straightforward substitution. Unlike highly soluble silver salts (e.g., AgNO₃ or AgOTf), Ag₂CO₃'s low solubility enables controlled release of Ag⁺ ions, minimizing unwanted side reactions while retaining sufficient Lewis acidity for π-activation of alkynes and alkenes [1]. Compared to alkali metal carbonates (K₂CO₃, Cs₂CO₃), Ag₂CO₃ offers a markedly different basicity profile and additionally participates directly in redox cycles as an oxidant in Pd-catalyzed C–H activations—a dual functionality absent in non-transition metal carbonates [1]. Relative to silver oxide (Ag₂O), Ag₂CO₃ provides a milder oxidative potential and distinct thermal decomposition pathway, making it the preferred reagent for Fétizon oxidations and base-sensitive Wittig olefinations [2]. Substitution with Ag₂O in photocatalysis yields inferior visible-light activity and accelerated photocorrosion [3]. These compound-specific characteristics mean that replacing Ag₂CO₃ with a generic alternative frequently leads to reduced yields, altered selectivity, or complete reaction failure.

Quantitative Differentiation of Silver Carbonate: Head-to-Head Evidence for Scientific Selection


Superior Visible-Light Photocatalytic Degradation Kinetics of Rhodamine B Compared to TiO₂ (P25)

Under identical visible-light irradiation conditions, Ag₂CO₃ demonstrates dramatically faster photocatalytic degradation of Rhodamine B dye compared to the benchmark TiO₂ photocatalyst [1]. This differentiation stems from Ag₂CO₃'s narrower bandgap and superior visible-light harvesting capability, whereas TiO₂ requires UV activation for optimal performance [1].

Photocatalysis Wastewater treatment Semiconductor photocatalysts

Wittig Olefination Under Mild, Base-Sensitive Conditions with Quantitative Yield Advantage

Silver carbonate enables Wittig olefination of aromatic, heteroaromatic, and aliphatic aldehydes with yields ≥63% (and a ketone at 42% yield) at room temperature under weakly basic conditions [1]. Conventional Wittig protocols employing strong bases (e.g., NaH, n-BuLi) are incompatible with base-sensitive functional groups, whereas Ag₂CO₃-mediated conditions preserve such functionalities [1].

Organic synthesis Wittig reaction Base-sensitive substrates

Enhanced Amidation Yield via Ag₂CO₃ Catalysis Compared to Sodium Carbonate

In the microwave-assisted synthesis of N-phenyl-benzamide from benzoic acid and phenyl isocyanate, Ag₂CO₃ (5 mol%) in combination with phenanthroline (20 mol%) affords an isolated yield of 89% [1]. Replacing Ag₂CO₃ with sodium carbonate under otherwise identical conditions reduces the yield to 84% [1]. The 5 percentage-point yield improvement, coupled with mechanistic studies indicating distinct reactivity pathways, underscores Ag₂CO₃'s unique catalytic role beyond simple base function [1].

Amide bond formation Catalysis Microwave-assisted synthesis

Dual Base/Oxidant Functionality in Pd-Catalyzed C–H Activation: Differentiation from Alkali Metal Carbonates

Silver carbonate serves a dual role in palladium-catalyzed C–H activation reactions: it acts both as an external base for proton abstraction and as a stoichiometric oxidant to regenerate the active Pd(II) catalyst from Pd(0) in the redox cycle [1]. Alkali metal carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) lack oxidative capacity and therefore cannot fulfill this redox-regeneration function; separate oxidants (e.g., Cu(II) salts, benzoquinone) must be added, increasing reaction complexity and cost [1].

C–H activation Palladium catalysis Redox chemistry

Complete Bacterial Reduction at Low Concentration: Antimicrobial Efficacy of Ag₂CO₃ Nanorods

Silver carbonate nanorods exhibit potent antibacterial activity against Gram-negative Escherichia coli, achieving 100% reduction of bacterial cells at concentrations as low as 0.1–1.0 mg/mL under dark conditions [1]. This efficacy derives from the sustained release of Ag⁺ ions from the sparingly soluble Ag₂CO₃ matrix, providing prolonged antimicrobial action without the rapid depletion characteristic of highly soluble silver salts [1].

Antimicrobial materials Nanomaterials Water disinfection

High-Impact Application Scenarios for Silver Carbonate Based on Verified Differential Performance


Visible-Light-Driven Photocatalytic Degradation of Organic Dyes in Wastewater

Leveraging Ag₂CO₃'s 98%+ degradation efficiency for Rhodamine B under visible light (vs. TiO₂'s UV-dependent activity), this scenario applies to textile, printing, and dye-manufacturing wastewater treatment. Ag₂CO₃ photocatalyst enables operation without costly UV lamps, reducing energy consumption while maintaining high mineralization rates (66% TOC reduction) [1]. This differentiation directly addresses industrial demand for cost-effective visible-light photocatalysts, particularly in regions with abundant solar irradiation.

Wittig Olefination of Base-Sensitive Pharmaceutical Intermediates

Pharmaceutical process chemistry frequently encounters aldehydes and ketones bearing base-labile protecting groups (e.g., acetates, carbamates, β-lactams). Ag₂CO₃-mediated Wittig conditions (room temperature, weakly basic, ≥63% yield) preserve these functionalities while achieving efficient C=C bond formation [2]. This application is especially valuable in late-stage functionalization of complex drug candidates where strong-base protocols would cause decomposition, making Ag₂CO₃ the enabling reagent for otherwise inaccessible synthetic routes.

Palladium-Catalyzed C–H Arylation in Medicinal Chemistry Library Synthesis

Medicinal chemistry groups conducting high-throughput C–H functionalization campaigns benefit from Ag₂CO₃'s dual base/oxidant functionality, which eliminates the need for a separate stoichiometric oxidant (e.g., Cu(OAc)₂ or AgOAc) [3]. This simplifies reaction setup, reduces reagent inventory, and streamlines purification. The 5% yield advantage observed in comparative amidation studies further supports Ag₂CO₃ selection for maximizing product throughput in library synthesis workflows [4].

Sustained-Release Antimicrobial Coatings for Medical Devices

Ag₂CO₃'s low aqueous solubility (Ksp ≈ 8.1 × 10⁻¹²) enables controlled, prolonged Ag⁺ ion release compared to highly soluble silver salts [5]. This property is exploited in antimicrobial coatings for catheters, wound dressings, and implant surfaces, where sustained antimicrobial activity over days to weeks is required. The demonstrated 100% E. coli reduction at 0.1–1.0 mg/mL concentrations under dark conditions validates efficacy under physiologically relevant conditions, supporting procurement for biomedical material development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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